molecular formula C19H22F2N2O6S2 B5010000 1,4-Bis(4-fluoro-3-methoxybenzenesulfonyl)-1,4-diazepane

1,4-Bis(4-fluoro-3-methoxybenzenesulfonyl)-1,4-diazepane

Cat. No.: B5010000
M. Wt: 476.5 g/mol
InChI Key: CHJPANBUZAAMMF-UHFFFAOYSA-N
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Description

1,4-Bis(4-fluoro-3-methoxybenzenesulfonyl)-1,4-diazepane is a synthetic organic compound characterized by the presence of two 4-fluoro-3-methoxybenzenesulfonyl groups attached to a 1,4-diazepane ring

Properties

IUPAC Name

1,4-bis[(4-fluoro-3-methoxyphenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O6S2/c1-28-18-12-14(4-6-16(18)20)30(24,25)22-8-3-9-23(11-10-22)31(26,27)15-5-7-17(21)19(13-15)29-2/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJPANBUZAAMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-fluoro-3-methoxybenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-fluoro-3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-fluoro-3-methoxybenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl groups can be displaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield derivatives with different functional groups replacing the sulfonyl groups.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes involving sulfonyl-containing compounds.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluoro-3-methoxybenzenesulfonyl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-chloro-3-methoxybenzenesulfonyl)-1,4-diazepane
  • 1,4-Bis(4-bromo-3-methoxybenzenesulfonyl)-1,4-diazepane
  • 1,4-Bis(4-fluoro-3-ethoxybenzenesulfonyl)-1,4-diazepane

Uniqueness

1,4-Bis(4-fluoro-3-methoxybenzenesulfonyl)-1,4-diazepane is unique due to the presence of the 4-fluoro-3-methoxybenzenesulfonyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

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